ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate
Overview
Description
Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is a complex organic compound that features a piperidine ring, a dioxolane ring, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the formation of the dioxolane ring and subsequent esterification to introduce the ethyl acetate group.
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Formation of Piperidine Derivative:
Starting Material: 2-methylpiperidine
Reagents: Formaldehyde and hydrogen chloride
Conditions: Reflux in an aqueous medium to form 2-methyl-4-(1-piperidinylmethyl)piperidine
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Formation of Dioxolane Ring:
Starting Material: 2-methyl-4-(1-piperidinylmethyl)piperidine
Reagents: Ethylene glycol and para-toluenesulfonic acid
Conditions: Reflux in toluene to form the dioxolane ring
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Esterification:
Starting Material: 2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolane
Reagents: Ethyl chloroacetate and sodium hydride
Conditions: Reflux in anhydrous tetrahydrofuran (THF) to yield this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in DMF (dimethylformamide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperidine and dioxolane moieties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the dioxolane ring may influence the compound’s stability and reactivity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate can be compared with other compounds containing piperidine and dioxolane rings:
Similar Compounds:
Uniqueness: The combination of piperidine, dioxolane, and ethyl acetate groups in this compound provides a unique structure that offers distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-[2-methyl-4-(piperidin-1-ylmethyl)-1,3-dioxolan-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-3-17-13(16)9-14(2)18-11-12(19-14)10-15-7-5-4-6-8-15/h12H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULUDFGYFDQFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)CN2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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